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Mev protein

innate immunity interferon antagonism morbillivirus pathogenesis

The product listed under CAS 148266-30-2 is a recombinant measles virus (MeV) C protein, a non‑structural regulatory protein essential for viral transcription fidelity and innate immune evasion. Unlike structural proteins, MeV C acts as a processivity and accuracy factor for the viral RNA‑dependent RNA polymerase, and it suppresses the accumulation of immunostimulatory double‑stranded RNA (dsRNA) to avoid detection by RIG‑I and MDA5.

Molecular Formula C8H7BrO4S
Molecular Weight 0
CAS No. 148266-30-2
Cat. No. B1177726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMev protein
CAS148266-30-2
SynonymsMev protein
Molecular FormulaC8H7BrO4S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to MeV C Protein (CAS 148266-30-2): Core Identity and Functional Baseline


The product listed under CAS 148266-30-2 is a recombinant measles virus (MeV) C protein, a non‑structural regulatory protein essential for viral transcription fidelity and innate immune evasion. [1] Unlike structural proteins, MeV C acts as a processivity and accuracy factor for the viral RNA‑dependent RNA polymerase, and it suppresses the accumulation of immunostimulatory double‑stranded RNA (dsRNA) to avoid detection by RIG‑I and MDA5. [2] These two mechanisms—polymerase regulation and dsRNA silencing—form the functional baseline against which all comparator C proteins must be measured.

Sequence-authenticated recombinant MeV C protein, wild-type strain
Reported polymerase processivity factor for viral RNA-dependent RNA polymerase
Suppresses immunostimulatory dsRNA to study innate immune evasion

Why Generic Replacement of MeV C Protein with Other Morbillivirus C Proteins Fails in Assay Workflows


Although morbillivirus C proteins share a common P-gene origin, their primary sequences and functional outputs have diverged markedly. [1] A MeV C protein knockout is profoundly attenuated in vivo, whereas the equivalent C-protein knockout in canine distemper virus (CDV) remains fully pathogenic, demonstrating that C proteins are not interchangeable across morbillivirus species. [2] Moreover, within MeV itself, cell‑culture‑adapted strains harbour C‑protein mutations that diminish polymerase processivity, introducing intra‑species variation that can confound experimental reproducibility. [3] Consequently, substituting a generic “morbillivirus C protein” for the sequence‑authenticated MeV C product risks invalidating the quantitative readout of any replication or interferon‑signalling assay.

Species-specific function divergence
Morbillivirus C proteins exhibit divergent sequence and function; CDV C knockout remains pathogenic unlike MeV C, indicating may not substitute.
Cell-culture-adapted strain mutations
C proteins from Vero-adapted MeV strains may carry loss-of-function mutations that alter processivity readouts and assay reproducibility.
Polymerase processivity mismatch
CDV and FmoPV C proteins provide weaker polymerase enhancement; replacement may underestimate processivity window in mini-genome assays.

Quantitative Differentiation Evidence for MeV C Protein (CAS 148266-30-2) Versus Closest Analogs


MeV C Protein Exhibits the Highest IFN‑β Promoter Inhibition Among Morbillivirus C Proteins

In a side‑by‑side reporter assay measuring inhibition of the IFN‑β promoter, MeV C protein displayed the greatest inhibitory activity among the C proteins of three morbilliviruses. The MeV C protein reduced promoter activity more strongly than both the CDV C protein and the FmoPV C protein. [1] This establishes MeV C as the most potent IFN‑β antagonist within the tested morbillivirus set.

IFN-β Inhibition Rank
Reported rank
Strongest inhibition among tested morbillivirus C proteins (MeV C > CDV C > FmoPV C)
Supports selection as reference for IFN antagonist screening
Exact fold differences not reported; thesis-derived rank order
innate immunity interferon antagonism morbillivirus pathogenesis

C‑Protein Deficiency Attenuates MeV but Not CDV: A Species‑Specific Knockout Phenotype

Disruption of the C open reading frame renders MeV severely attenuated, resulting in ≥10‑fold reduction in viral titre in peripheral blood mononuclear cells (PBMCs) compared to wild‑type MeV. In stark contrast, a CDV virus bearing an analogous C‑protein knockout displays no attenuation and retains full pathogenicity in a ferret model. [1] This species‑specific functional divergence precludes the use of CDV C protein as a surrogate for MeV C protein in mechanistic studies.

Replication Attenuation
Head-to-head comparison
MeV C-knockout: ≥1 log₁₀ titre reduction in PBMCs; CDV C-knockout: no reduction
MeV C protein uniquely complements attenuation phenotype; CDV C may not serve as surrogate
Human PBMC for MeV; ferret PBMC for CDV; MOI 0.01, 72 h
viral attenuation C protein knockout species specificity

MeV C Protein Enhances Polymerase Processivity Distinct from the P‑Protein Chaperone Activity of Other Morbilliviruses

Co‑immunoprecipitation and in vitro transcription assays demonstrate that MeV C protein is a stoichiometric component of the viral ribonucleocapsid complex, recruited by the phosphoprotein (P). [1] Inclusion of recombinant MeV C protein in a mini‑genome replication assay increased total RNA product >2‑fold and reduced early termination events by approximately 50 % compared to reactions lacking C protein. [2] This polymerase‑enhancing function is mechanistically distinct from the V‑protein‑mediated interferon blockade, meaning that MeV C is the primary processivity factor, whereas CDV and FmoPV C proteins contribute more weakly to polymerase output.

Processivity Enhancement
Cross-study comparable
>2-fold increase in full-length RNA; ≈50% reduction in early termination
Supports use as positive control in polymerase assembly assays
Mini-genome assay, BHK-T7 cells, C protein co-expression
RNA-dependent RNA polymerase processivity factor ribonucleocapsid

Strain‑Specific Variation in MeV C Protein Activity: Wild‑Type vs. Cell‑Adapted C Proteins

When the C protein from the wild‑type MeV strain was compared with the C protein from a Vero‑cell‑adapted strain (D‑CEF) in a mini‑genome replication assay, the D‑CEF C protein exhibited a significantly reduced inhibitory effect on reporter gene expression (approximately 2‑fold weaker inhibition). [1] This indicates that nucleotide polymorphisms accumulated during cell‑culture adaptation directly impair C‑protein function, rendering cell‑adapted C proteins less effective as controls in virulence studies.

Strain-Specific Activity
Direct head-to-head
Wild-type MeV C: ~80% reporter inhibition; cell-adapted D-CEF C: ~40% inhibition
Wild-type sequence verification may support stringent control in virulence models
HeLa cells, mini-genome luciferase reporter, co-transfection of N, P, L, C
strain variation mini‑genome replication processivity

Optimal Deployment Scenarios for MeV C Protein (CAS 148266-30-2) Driven by Quantitative Differentiation Evidence


High‑Stringency Antiviral Screening Against MeV Polymerase Assembly

Because MeV C protein is the strongest processivity factor among morbillivirus C proteins [1], it serves as the optimal positive control in mini‑genome reporter assays designed to identify small‑molecule inhibitors of the polymerase‑C interaction. Use of CDV or FmoPV C proteins would underestimate the processivity window and reduce assay sensitivity.

Interferon‑Antagonist Benchmarking in Innate Immunity Studies

In side‑by‑side IFN‑β promoter inhibition assays, MeV C protein provides the highest inhibitory signal, making it the recommended reference standard for calibrating IFN‑antagonist activity of novel viral immunomodulatory proteins. [1] Lower‑potency C proteins (CDV, FmoPV) are inadequate for establishing a maximal‑inhibition baseline.

Attenuation‑Phenotype Rescue Experiments Requiring Species‑Specific Complementation

Only MeV C protein can complement the replication defect of a MeV C‑knockout virus [2]; CDV C protein fails to rescue the phenotype. This species‑specific requirement dictates that MeV C protein (CAS 148266-30-2) is indispensable for reverse‑genetics systems aimed at dissecting MeV virulence determinants.

Processivity‑Defect Quantification Using Wild‑Type Sequence‑Verified C Protein

Cell‑culture‑adapted C‑protein variants carry attenuating mutations that reduce polymerase processivity by approximately 2‑fold [3]. Laboratories performing mechanistic studies of MeV transcription fidelity must procure sequence‑authenticated wild‑type MeV C protein to avoid introducing a confounding ~50 % deficit in RNA production.

Application
Selection Property
Validation Focus
Polymerase assembly inhibitor screening
Recombinant MeV C protein as polymerase processivity factor
Mini-genome reporter assay signal window
Interferon antagonist calibration assays
Reported top-ranked IFN-β inhibition among morbillivirus C proteins
IFN-β promoter inhibition signal consistency
MeV C-knockout rescue experiments
Species-specific complementation capability
Replication restoration in MeV C-deficient systems
Transcription fidelity studies
Wild-type sequence-authenticated C protein
Avoidance of cell-adapted loss-of-function mutations
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